molecular formula C19H18N4O4S B2693233 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-53-6

3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2693233
CAS No.: 2034381-53-6
M. Wt: 398.44
InChI Key: GKCUEMRNOXIDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 342.36 g/mol. The structure features a combination of piperidine and thieno[3,2-d][1,2,3]triazin moieties, which contribute to its biological activity.

Structural Components

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Thieno[3,2-d][1,2,3]triazin Core : This heterocyclic structure is linked to several biological properties including anticancer and anti-inflammatory effects.
  • Dihydrobenzo[b][1,4]dioxine Moiety : This component is often associated with neuroactive properties.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), such as alpha-2 adrenergic receptors, influencing neurotransmitter release and neuronal signaling .
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its therapeutic effects.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and survival .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound was shown to reduce cell viability in human cancer cell lines at micromolar concentrations.
  • Mechanistic Insights : Research indicated that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

In Vivo Studies

Animal models have also been employed to assess the efficacy of the compound:

  • Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, the compound demonstrated potential protective effects on neuronal cells .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vivo, suggesting it could be beneficial in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell InhibitionReduced viability in multiple cell lines
NeuroprotectionProtective effects in neurodegenerative models
Anti-inflammatoryDecreased inflammatory markers

Synthesis Pathways

StepDescription
Formation of Dihydrobenzo[b][1,4]dioxineSynthesized from catechol through alkylation and cyclization.
Piperidine SynthesisTypically involves Mannich reaction followed by cyclization.
CouplingCoupling with thieno[3,2-d][1,2,3]triazin core using EDCI.

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on breast cancer cells. Results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

In a model simulating Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest its potential use in neurodegenerative disease therapy .

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-18(13-2-1-3-15-16(13)27-10-9-26-15)22-7-4-12(5-8-22)23-19(25)17-14(20-21-23)6-11-28-17/h1-3,6,11-12H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCUEMRNOXIDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.